1-Bromo-2-ethylbenzene
Overview
Description
1-Bromo-2-ethylbenzene is an organobromine compound with the molecular formula C₈H₉Br. It is also known as o-Bromoethylbenzene or 2-Bromo-1-ethylbenzene. This compound is characterized by a benzene ring substituted with a bromine atom and an ethyl group at the ortho positions. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
1-Bromo-2-ethylbenzene, also known as o-Bromoethylbenzene , is a derivative of benzene, a cyclic compound with a conjugated pi electron system The primary targets of this compound are likely to be similar to those of benzene, which include various enzymes and receptors in the body.
Mode of Action
The mode of action of this compound is likely to involve electrophilic aromatic substitution . In this process, the electrophile (in this case, the bromine atom) forms a sigma bond with the benzene ring, generating a positively charged intermediate. This is followed by the removal of a proton, yielding a substituted benzene ring . This mechanism allows this compound to interact with its targets and induce changes in their function.
Pharmacokinetics
Its molecular weight of 185.061 suggests that it may be able to cross biological membranes. The compound’s boiling point is 472.5 K , which may impact its stability and hence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity. For instance, its boiling point of 472.5 K suggests that it may be stable under normal environmental conditions but could become volatile at high temperatures
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-ethylbenzene using bromine (Br₂) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr₃). The reaction typically occurs under mild conditions, with the bromine substituting a hydrogen atom on the benzene ring to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes where 2-ethylbenzene is reacted with bromine in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced separation techniques, such as distillation, helps in isolating the desired compound from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-ethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂), to form corresponding substituted benzene derivatives.
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions where the ethyl group or the bromine atom is replaced by other electrophiles.
Oxidation and Reduction: The ethyl group can be oxidized to form carboxylic acids or reduced to form alkylbenzenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Electrophilic Aromatic Substitution: Bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of phenols or anilines.
Electrophilic Aromatic Substitution: Formation of di-substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of ethylbenzene.
Scientific Research Applications
1-Bromo-2-ethylbenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Material Science: In the preparation of polymers and advanced materials.
Analytical Chemistry: As a reference standard in chromatographic and spectroscopic analyses.
Biological Studies: In the study of enzyme-catalyzed reactions and metabolic pathways
Comparison with Similar Compounds
2-Bromo-1-ethylbenzene: Similar structure but different substitution pattern.
1-Bromo-3-ethylbenzene: Bromine and ethyl groups at meta positions.
1-Bromo-4-ethylbenzene: Bromine and ethyl groups at para positions.
Uniqueness: 1-Bromo-2-ethylbenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The ortho positioning of the bromine and ethyl groups allows for distinct chemical behavior compared to its isomers. This uniqueness makes it valuable in targeted organic synthesis and specialized research applications .
Properties
IUPAC Name |
1-bromo-2-ethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-2-7-5-3-4-6-8(7)9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRUGFJYCAFAAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173402 | |
Record name | o-Bromoethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 1-Bromo-2-ethylbenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19324 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1973-22-4 | |
Record name | 1-Bromo-2-ethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1973-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Bromoethylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001973224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Bromoethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-bromoethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.204 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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